molecular formula C14H17NO B5807838 1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole

1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B5807838
M. Wt: 215.29 g/mol
InChI Key: VDIDWYVYQADTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole is a useful research compound. Its molecular formula is C14H17NO and its molecular weight is 215.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 215.131014166 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agents

A novel series of pyrrole derivatives have been synthesized, demonstrating significant antibacterial and antifungal activities. These activities are attributed to the presence of the heterocyclic ring in their structure, and the introduction of a methoxy group enhances this activity. These compounds offer a potential template for developing new antimicrobial agents (Hublikar et al., 2019).

Synthesis of Pyrrole Derivatives

Pyrrole derivatives, including 1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole, have been synthesized through various chemical reactions, such as the Knorr reaction, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation. These derivatives have potential applications in various fields of chemistry and pharmaceuticals due to their unique structural properties (Li, 2010).

Organic Electronics and Fluorescence

Certain pyrrole derivatives, including those with methoxybenzyl substituents, have been studied for their potential in organic electronics and as fluorescent materials. Their unique structural properties influence their electronic and photophysical behaviors, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes (Murphy et al., 2019).

Corrosion Inhibition

A specific pyrrole derivative has been synthesized and shown to act as an effective corrosion inhibitor. This compound exhibits good inhibition efficiency on steel surfaces by blocking active sites. The structural properties of pyrrole derivatives, including those with methoxybenzyl groups, contribute to their effectiveness as corrosion inhibitors (Louroubi et al., 2019).

Anion Binding

Bis-amidopyrrole derivatives, related to pyrrole-2,5-diacetic acid, have been prepared and shown to be effective anion receptors. These compounds, due to their flexible hydrogen bonding array, have potential applications in sensing and molecular recognition (Li et al., 2004).

Scientific Research Applications of this compound

Antimicrobial Properties

This compound derivatives have demonstrated significant antimicrobial properties. For instance, novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and showcased in vitro antimicrobial activities, attributed to the presence of the heterocyclic ring. The introduction of a methoxy group in the structure further enhanced the activity. This discovery provides an interesting template for new antimicrobial agents and may aid in designing new therapeutic tools (Hublikar et al., 2019).

Photochemical Reactivity and Fluorescent Probes

This compound derivatives have also been explored for their photochemical reactivity and potential as fluorescent probes. The N-alkyl compounds derived from this structure show varied photochemical reactivity, including [2 + 2] photocycloaddition and photocyclodimerisation. Additionally, certain derivatives have shown promise as fluorescent probes for detecting low levels of carbon dioxide, offering potential applications in biological and medical fields (Ihlefeld & Margaretha, 1992), (Wang et al., 2015).

Organic Electronics

In the field of organic electronics, this compound derivatives have been incorporated into luminescent polymers. For example, polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit in the main chain exhibited strong fluorescence and solubility in common organic solvents. This material shows potential in organic optoelectronic applications due to its high fluorescence quantum yield and unique optical properties (Zhang & Tieke, 2008).

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2,5-dimethylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-11-4-5-12(2)15(11)10-13-6-8-14(16-3)9-7-13/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIDWYVYQADTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole
Reactant of Route 2
Reactant of Route 2
1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole
Reactant of Route 3
Reactant of Route 3
1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole
Reactant of Route 4
Reactant of Route 4
1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole
Reactant of Route 5
Reactant of Route 5
1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole
Reactant of Route 6
Reactant of Route 6
1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.